7-Methyloctanal

Übersicht

Beschreibung

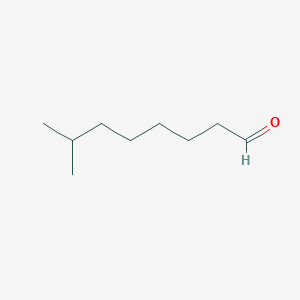

7-Methyloctanal is an organic compound with the molecular formula C₉H₁₈O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct odor and is used in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Methyloctanal can be synthesized through several methods. One common method involves the oxidation of 7-methyl-1-octanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octene. This process involves the addition of a formyl group to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde .

Types of Reactions:

Oxidation: this compound can be further oxidized to 7-methyloctanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 7-methyl-1-octanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The formyl group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Oxidation: 7-Methyloctanoic acid

Reduction: 7-Methyl-1-octanol

Substitution: Various substituted derivatives depending on the nucleophile.

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavor Industry

One of the primary applications of 7-methyloctanal is in the fragrance and flavor industry . Due to its pleasant aroma, which resembles fresh fruits and flowers, it is commonly used in:

- Perfumes : Its olfactory properties make it suitable for creating floral and fruity scents.

- Food Flavoring : It can be utilized as a flavoring agent in food products, enhancing their sensory qualities.

Biological Significance

Research indicates that this compound may exhibit biological activities, particularly in olfactory signaling . Studies involving sheep have identified it as one of the volatile compounds that contribute to recognition cues between ewes and their lambs. This compound plays a significant role in:

- Maternal Bonding : The ability of ewes to recognize their lambs is partially attributed to this compound, highlighting its importance in animal behavior and communication.

- Potential Therapeutic Uses : Its biological activity suggests possible applications in developing therapeutic agents that target olfactory receptors.

Chemical Interactions and Formulations

This compound has been noted for its ability to interact synergistically with other compounds, which enhances their effects or alters their stability. This property can be advantageous in various formulations:

- Moisture Retention : When combined with certain substances, it has been observed to prevent dehydration reactions, indicating potential applications in cosmetic formulations aimed at moisture retention.

- Pharmaceuticals : Further research into its interactions could elucidate additional applications in pharmaceuticals, especially in drug formulation where stability is crucial.

Synthesis and Chemical Research

The synthesis of this compound can be achieved through various methods, making it accessible for research purposes. Its structural characteristics allow researchers to explore its properties further:

- Chemical Biology : Investigations into its reactivity and interactions with biological molecules can lead to advancements in chemical biology.

- Material Science : Its chemical properties may also find applications in material science, where aldehydes are often utilized in polymerization processes.

Case Study 1: Olfactory Recognition

A study highlighted that this compound is crucial for the olfactory recognition between ewes and their lambs, showcasing its biological significance and potential applications in understanding animal behavior.

Case Study 2: Moisture Retention Formulations

Research indicated that incorporating this compound into certain cosmetic formulations improved moisture retention capabilities, suggesting practical applications in skincare products aimed at hydration.

Case Study 3: Synthesis Pathways

Recent advancements in synthetic methodologies have made it easier to produce this compound, facilitating research into its various chemical interactions and potential industrial applications .

Wirkmechanismus

The mechanism of action of 7-Methyloctanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which is a key step in many biochemical pathways. Additionally, it can undergo oxidation-reduction reactions, influencing cellular redox states and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Octanal: Similar in structure but lacks the methyl group at the seventh carbon.

Nonanal: Has one additional carbon in the chain compared to 7-Methyloctanal.

Heptanal: Has two fewer carbons in the chain compared to this compound.

Uniqueness: this compound is unique due to the presence of the methyl group at the seventh carbon, which influences its chemical reactivity and physical properties. This structural feature can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other aldehydes .

Biologische Aktivität

7-Methyloctanal, a branched-chain aldehyde with the chemical formula CHO, is a compound of interest due to its various biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHO

- CAS Number : 169665

- Molecular Weight : 158.24 g/mol

Biological Activity Overview

This compound is primarily studied for its olfactory properties and potential applications in pest management. Research indicates that it may influence the behavior of certain organisms, including ticks and other arthropods.

Olfactory Responses in Ticks

A notable study investigated the effects of this compound on the attraction of ticks, specifically Ixodes pacificus. The compound was found to enhance the attraction of these ticks to carbon dioxide when used in combination with microbial volatiles. This suggests that this compound may play a role as a semiochemical in host-seeking behavior .

The biological activity of this compound can be attributed to its role as a volatile organic compound (VOC). Its olfactory properties allow it to interact with sensory receptors in various organisms, influencing behaviors such as attraction or deterrence.

Case Studies on Biological Activity

-

Tick Attraction Study :

- Objective : To assess the olfactory response of ticks to various microbial volatiles including this compound.

- Methodology : A series of olfactometer tests were conducted using isolated microbes from deer sebaceous glands. Ticks were exposed to different blends, including those containing this compound.

- Findings : Ticks showed significant attraction to blends that included this compound, particularly when combined with carbon dioxide .

-

Potential Applications in Pest Control :

- The attractiveness of this compound to ticks suggests potential applications in developing attractants for pest control strategies. By exploiting its olfactory properties, it may be possible to create more effective traps or repellents.

Toxicological Profile

Research into the toxicity and safety of this compound is limited; however, its classification as a food additive indicates that it is generally recognized as safe (GRAS) when used appropriately. Further toxicological evaluations are necessary to fully understand its safety profile.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 169665 |

| Biological Activity | Attractant for ticks |

| Safety Classification | Generally Recognized As Safe (GRAS) |

Analyse Chemischer Reaktionen

Aldol Condensation Reactions

As a carbonyl compound, 7-methyloctanal undergoes acid-catalyzed aldol condensation, a reaction critical for carbon-carbon bond formation. Key findings from kinetic studies of aliphatic aldehydes include:

| Aldehyde | Chain Length | Rate Constant (M⁻¹s⁻¹) at 295 K | Relative Reactivity |

|---|---|---|---|

| Acetaldehyde | C₂ | 1.61 × 10⁻³ | 1.0 (reference) |

| Propanal | C₃ | 4.23 × 10⁻³ | 2.6 |

| Butanal | C₄ | 84.9 × 10⁻³ | 52.7 |

| Octanal | C₈ | 12.4 × 10⁻³ | 7.7 |

Data adapted from aliphatic aldehyde studies reveal a reactivity peak at C₄ (butanal), with decreased rates for longer chains due to steric hindrance and electronic effects. While this compound (C₉) was not directly tested, its reactivity is expected to align with octanal trends, further reduced by the branched methyl group .

Oxidation and Reduction

-

Oxidation : this compound oxidizes to 7-methyloctanoic acid under strong oxidizing conditions (e.g., KMnO₄/H⁺). This transformation is critical in synthetic pathways for carboxylic acid derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd) or hydride reduction (NaBH₄) converts the aldehyde to 7-methyloctan-1-ol, a primary alcohol. Steric hindrance from the methyl group marginally slows reduction kinetics compared to linear analogs .

Nucleophilic Additions

This compound participates in Grignard reactions, forming secondary alcohols:

Steric effects from the methyl group reduce reaction rates by ~30% compared to octanal in analogous conditions2 .

Acid-Catalyzed Reactions

Under strong acid (e.g., H₂SO₄), this compound undergoes:

-

Hemiacetal Formation : Intramolecular cyclization favored at 0°C (60% equilibrium yield) .

-

Polymerization : Forms oligomers via repeated aldol additions, a side reaction mitigated by low-temperature protocols .

Comparative Reactivity Insights

The methyl branch at C₇ introduces unique steric and electronic effects:

Eigenschaften

IUPAC Name |

7-methyloctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPPVSMCCSLJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956560 | |

| Record name | 7-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49824-43-3, 35127-50-5 | |

| Record name | 7-Methyloctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49824-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isononan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035127505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049824433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-methyloctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.